2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Overview
Description
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (TFE) is an organic compound belonging to the family of ethers, and is used in a variety of applications in both the laboratory and industrial settings. It is a colorless, volatile liquid with a pleasant odor, and is miscible with most organic solvents. TFE is a versatile compound and can be used as a solvent in many reactions, as a catalyst in organic synthesis, and as a reagent in various analytical techniques.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist, was developed using 2-nitrochlorobenzene as the starting material. This method is noted for its convenience and economy in accessing the intermediate (Luo, Chen, Zhang, & Huang, 2008).
Applications in Material Science
- Adsorption Studies : The adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied using microcalorimetric and infrared spectroscopic measurements combined with quantum-chemical calculations. This research is crucial for understanding the interactions between these compounds and surfaces like silica (Natal-Santiago & Dumesic, 1998).
Environmental and Biological Studies
- Anaerobic Ether Cleavage : 2-Phenoxyethanol is converted into phenol and acetate by a strictly anaerobic Gram-positive bacterium, providing insights into ether bond cleavage mechanisms in anoxic environments. This process involves an intramolecular H/OC6H5 exchange, proposing a novel understanding of ether cleavage under anaerobic conditions (Speranza et al., 2002).
Photophysical and Photochemical Properties
- Photophysical and Photochemical Properties : Research on zinc phthalocyanines bearing fluoro-functionalized substituents, which includes the synthesis of derivatives like 2-[2-(2,3,5,6-tetrafluorophenoxy)ethoxy]ethanol, sheds light on the effects of fluoro-functionalized groups on photodegradation and fluorescence properties. Such studies are significant in the field of photochemistry and material sciences (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).
Spectroscopic Studies
- Spectroscopic Analysis : The conformational landscapes of 2-phenoxy ethanol and its hydrated clusters were studied in the gas-phase, offering a model for pharmaceutical β-blockers. This involved resonant two-photon ionisation (R2PI), laser-induced-fluorescence (LIF), and resonant ion-dip infra-red spectroscopy (RIDIRS), coupled with high-level ab initio calculations (Macleod & Simons, 2002).
Chemical Reaction Mechanisms
- Chemical Conversion Processes : The conversion of 2-phenoxyethanol to phenol and acetate by Acetobacterium sp. strain LuPhet1 proceeds through acetaldehyde, involving a unique H-atom migration. This study offers significant insights into the stereochemistry and reaction mechanisms of such conversions (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2003).
Applications in Organic Synthesis
- Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including phenol and 2-phenoxy ethanol, represents a significant development in organic synthesis, offering a new avenue for the creation of diverse organic molecules (Zhang & Widenhoefer, 2008).
Extraction Techniques
- Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes was studied, focusing on the effects of additives in the membrane phase on solute permeation. This research is vital for understanding extraction techniques in various applications, including environmental and pharmaceutical fields (Reis, Freitas, Ferreira, & Carvalho, 2006).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of silodosin , which is an α1a-adrenoceptor antagonist .
Mode of Action
As an intermediate in the synthesis of silodosin , it may contribute to the overall antagonistic effect on α1a-adrenoceptors.
Pharmacokinetics
Its physicochemical properties such as molecular weight (23618800 ) and LogP (1.99880 ) can provide some insights into its potential pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of Silodosin , it may contribute to the therapeutic effects of Silodosin, which include relief from the symptoms of benign prostatic hypertrophy .
Action Environment
Its physicochemical properties such as boiling point (396401℃ at 760 mmHg ) and flash point (193.537℃ ) suggest that it is stable under normal storage conditions.
Future Directions
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAUDPJQVGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444772 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160969-02-8 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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